3-Carboxymethylhistidine

Description

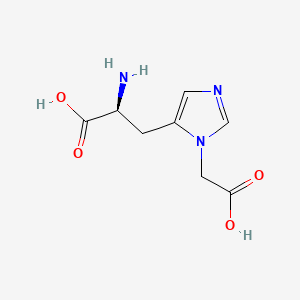

3-Carboxymethylhistidine is a post-translationally modified amino acid derivative formed by the alkylation of the imidazole ring of histidine. This modification typically occurs at the N3 position (τ-nitrogen) of histidine, introducing a carboxymethyl (-CH₂-COOH) group . It is frequently identified in enzymatic active sites, such as human plasmin, thrombin, and fumarase, where it plays a critical role in catalytic mechanisms. For example, in plasmin, reaction with the inhibitor L-1-chloro-3-tosylamido-7-amino-2-heptanone (TLCK) results in the stoichiometric formation of 0.74–1.02 residues of this compound per enzyme molecule, confirming its involvement in the enzyme's active center .

Properties

CAS No. |

2930-79-2 |

|---|---|

Molecular Formula |

C8H11N3O4 |

Molecular Weight |

213.19 g/mol |

IUPAC Name |

(2S)-2-amino-3-[3-(carboxymethyl)imidazol-4-yl]propanoic acid |

InChI |

InChI=1S/C8H11N3O4/c9-6(8(14)15)1-5-2-10-4-11(5)3-7(12)13/h2,4,6H,1,3,9H2,(H,12,13)(H,14,15)/t6-/m0/s1 |

InChI Key |

CHEAAAHBJYHHLA-LURJTMIESA-N |

SMILES |

C1=C(N(C=N1)CC(=O)O)CC(C(=O)O)N |

Isomeric SMILES |

C1=C(N(C=N1)CC(=O)O)C[C@@H](C(=O)O)N |

Canonical SMILES |

C1=C(N(C=N1)CC(=O)O)CC(C(=O)O)N |

Other CAS No. |

2930-79-2 |

Synonyms |

3-(carboxymethyl)histidine 3-carboxymethylhistidine 3-carboxymethylhistidine, (DL)-isome |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Differences

The table below summarizes key differences between 3-carboxymethylhistidine and related carboxymethylated or methylated derivatives:

Key Research Findings

This compound in Enzymatic Mechanisms

- Plasmin and Thrombin : In human plasmin, TLCK selectively alkylates a single histidine residue in the light chain, forming this compound. This modification correlates with loss of enzymatic activity, confirming its role in catalysis . Similarly, thrombin treated with TLCK yields 0.34 residues of this compound, indicating analogous active-site involvement .

- Fumarase : Reaction with iodoacetate inactivates fumarase by modifying a histidine residue (yielding this compound) and methionine (yielding S-carboxymethylmethionine). Substrate protection experiments confirm these residues are critical for catalysis .

Contrast with 1-Carboxymethylhistidine and Dicarboxymethylhistidine

- 1-Carboxymethylhistidine is less prevalent in active sites. In sperm whale myoglobin, alkylation produces 0.8 residues of 1-carboxymethylhistidine versus 2.0 residues of this compound, suggesting preferential modification at N3 in structural proteins .

- 1,3-Dicarboxymethylhistidine is typically a byproduct of non-specific alkylation.

Specificity in Catalytic Roles

- Chloramphenicol Acetyltransferase (CAT) : Only the type C variant forms this compound upon iodoacetamide inactivation, implying enzyme-specific catalytic histidine residues. Other variants (A, B, D) lack this modification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.